

Molecular weight of 2-Fluoro-3-(tributylstannyl)pyridine

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Compound of Interest

Compound Name: 2-Fluoro-3-(tributylstannyl)pyridine

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Technical Guide: 2-Fluoro-3-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Fluoro-3-(tributylstannyl)pyridine**, a key organometallic reagent in modern organic synthesis. The document details its chemical properties, applications, and a comprehensive experimental protocol for its use in Stille cross-coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research.

Core Compound Properties

2-Fluoro-3-(tributylstannyl)pyridine is a fluorinated organostannane compound valued for its utility in palladium-catalyzed cross-coupling reactions. Its physicochemical properties are summarized below.

Property	Value	Source
Molecular Weight	386.1 g/mol	[1]
	386.14 g/mol	[2]
Molecular Formula	C ₁₇ H ₃₀ FNSn	[1] [2] [3]
CAS Number	155533-81-6	[1] [3]
IUPAC Name	tributyl(2-fluoro-3-pyridinyl)stannane	[1]
Synonyms	Pyridine, 2-fluoro-3-(tributylstannyl)-	[3]

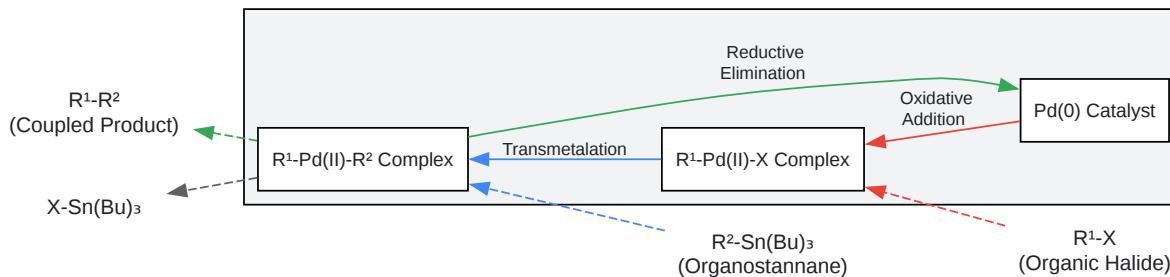
Application in Organic Synthesis: The Stille Cross-Coupling Reaction

Organostannanes such as **2-Fluoro-3-(tributylstannyl)pyridine** are critical reagents in the Stille reaction, a versatile and widely used method for synthesizing complex molecules.[\[4\]](#)[\[5\]](#) This reaction forms a carbon-carbon bond by coupling the organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex.[\[4\]](#)[\[6\]](#)

The key advantages of the Stille reaction include its tolerance for a wide variety of functional groups and its typically mild reaction conditions, making it highly valuable in the synthesis of pharmaceuticals and complex natural products.[\[4\]](#)[\[6\]](#) The fluorinated pyridine motif is of particular interest in drug development, as the inclusion of fluorine can significantly enhance metabolic stability and binding affinity.[\[7\]](#)

Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[\[4\]](#)[\[8\]](#)



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Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Cross-Coupling

The following is a generalized, representative protocol for a Stille cross-coupling reaction. Researchers should optimize conditions for their specific substrates.

Materials:

- Aryl halide or triflate (R¹-X)
- **2-Fluoro-3-(tributylstannylyl)pyridine** (R²-SnBu₃) (1.0 - 1.2 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
- Solvent (e.g., DMF, Toluene, Dioxane), degassed
- Optional additives: Copper(I) iodide (CuI), Cesium fluoride (CsF), Lithium chloride (LiCl)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere, add the aryl halide, palladium catalyst, and any solid additives (e.g., LiCl, CuI).

- Solvent Addition: Add the degassed solvent via syringe. Stir the mixture for 10-15 minutes to ensure dissolution and a homogenous mixture.
- Reagent Addition: Add **2-Fluoro-3-(tributylstannylyl)pyridine** to the reaction mixture via syringe.
- Heating: Heat the reaction mixture to the desired temperature (typically between 40-100 °C) and monitor the reaction progress by TLC or LC-MS.
- Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
- Purification: Wash the organic layer with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Chromatography: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Experimental Workflow Diagram

The logical flow of the experimental protocol can be visualized as follows.

Caption: General workflow for a Stille cross-coupling experiment.

Safety and Handling

Organotin compounds, including **2-Fluoro-3-(tributylstannylyl)pyridine**, are toxic and require careful handling.[\[1\]](#)[\[6\]](#)

- Toxicity: Toxic if swallowed and harmful in contact with skin.[\[1\]](#) Causes skin and serious eye irritation.[\[1\]](#) May cause damage to organs through prolonged or repeated exposure.[\[1\]](#)
- Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Disposal: Dispose of tin-containing waste according to institutional and local environmental regulations. Quenching with KF can precipitate less soluble tin fluorides, aiding in removal.[\[6\]](#)

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References

- 1. 2-Fluoro-3-(tributylstannylyl)pyridine | C17H30FNSn | CID 11090319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-FLUORO-3-(TRIBUTYLSTANNYL)PYRIDINE | 155533-81-6 [chemicalbook.com]
- 3. pschemicals.com [pschemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
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